2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide is a complex organic compound featuring a unique structure that combines a cyclopenta[b]pyridine core with a sulfanyl and diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves a multi-step process:
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Formation of the Cyclopenta[b]pyridine Core: : This step often starts with the condensation of malononitrile with cyclopentanone derivatives in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclocondensation mechanism to form the cyclopenta[b]pyridine core .
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Introduction of the Sulfanyl Group: : The sulfanyl group is introduced via nucleophilic substitution reactions. Common reagents include thiols or thiolates, which react with halogenated precursors of the cyclopenta[b]pyridine .
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Attachment of the Diphenylacetamide Moiety: : The final step involves the acylation of the intermediate compound with diphenylacetyl chloride in the presence of a base like triethylamine. This step ensures the formation of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
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Substitution: : The aromatic rings in the diphenylacetamide moiety can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer activities.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies are focused on its efficacy and safety profiles in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diphenylacetamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide: shares structural similarities with other cyclopenta[b]pyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity
Properties
Molecular Formula |
C23H19N3OS |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C23H19N3OS/c24-15-18-14-17-8-7-13-21(17)25-23(18)28-16-22(27)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14H,7-8,13,16H2 |
InChI Key |
DJPBJAJGCSNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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